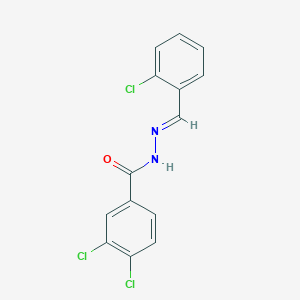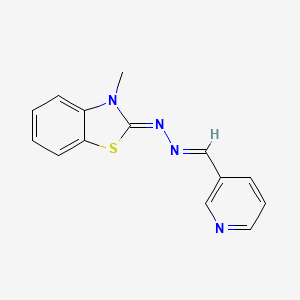
3,4-dichloro-N'-(2-chlorobenzylidene)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3,4-dichloro-N'-(2-chlorobenzylidene)benzohydrazide, also known as CDCB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CDCB is a hydrazone derivative that has been synthesized using various methods, and it possesses unique biochemical and physiological properties that make it a promising candidate for further research.
Scientific Research Applications
Structural Characterization and Antimicrobial Properties
A study on related benzohydrazone compounds, including N'-[2,4-dichlorobenzylidene]-3,4,5-trimethoxybenzohydrazide, highlights their synthesis and structural characterization through X-ray crystallography. These compounds exhibit antimicrobial activities against various bacteria, with specific electron-withdrawing groups enhancing their antimicrobial efficacy. This suggests potential applications of similar compounds in developing antimicrobial materials (Han, 2013).
Antibacterial Activities of Benzohydrazide Derivatives
The antibacterial properties of benzohydrazide derivatives, including those similar in structure to 3,4-dichloro-N'-(2-chlorobenzylidene)benzohydrazide, have been examined. These studies indicate that the structural modifications, such as the substitution of aromatic rings, significantly influence their biological activity against tested strains (Szczesio, Korona-Głowniak, & Gobis, 2018).
Conversion to Oxadiazolenones and Thiadiazolenones
Research into benzohydrazides has demonstrated their conversion into various heterocyclic compounds, such as 1,3,4(2H)-oxadiazolenones and 1,3,4(2H)-thiadiazolenones. This indicates the chemical versatility of benzohydrazide derivatives for synthesizing a wide range of potentially bioactive molecules (Barnish et al., 1986).
Synthesis and Antimicrobial Evaluation of Substituted Benzohydrazides
The synthesis and evaluation of N'-((2-chloro-6-methoxyquinolin-3-yl) methylidene)-substituted benzohydrazides have been explored for their antibacterial properties. These compounds showcase the potential of benzohydrazides as intermediates for creating effective organic compounds with significant biological activities (Shaikh, 2013).
Vanadium(V) Complexes Derived from Benzohydrazides
The study of vanadium(V) complexes derived from chlorido-substituted hydrazone compounds demonstrates the synthesis and characterization of these complexes, which exhibit antimicrobial activities against a range of bacteria and fungi. This research highlights the potential use of benzohydrazide derivatives in the development of new antimicrobial agents (He et al., 2018).
properties
IUPAC Name |
3,4-dichloro-N-[(E)-(2-chlorophenyl)methylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl3N2O/c15-11-4-2-1-3-10(11)8-18-19-14(20)9-5-6-12(16)13(17)7-9/h1-8H,(H,19,20)/b18-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEKBVPSKRMHLLI-QGMBQPNBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C2=CC(=C(C=C2)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC(=C(C=C2)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(3-methoxy-10H-phenothiazin-10-yl)ethyl]dimethylamine oxalate](/img/structure/B5537463.png)

![N-(4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B5537492.png)
![2-{[(4-chlorophenyl)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5537493.png)
![2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-cyclohexylacetamide](/img/structure/B5537498.png)
![ethyl 4-{[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]amino}-1-piperidinecarboxylate](/img/structure/B5537504.png)
![1-phenyl-4-[(2,5,7-trimethyl-4-quinolinyl)carbonyl]-2-piperazinone](/img/structure/B5537513.png)


![3-isopropyl-N,1-dimethyl-N-[(1R)-1-(1-naphthyl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5537529.png)
![4'-[(3,5-dimethyl-4-isoxazolyl)methyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one hydrochloride](/img/structure/B5537538.png)
![2-[1-(2-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]-N-[2-(2-pyridinyl)ethyl]acetamide](/img/structure/B5537545.png)
![5-bromo-N-[1-(1H-1,2,4-triazol-1-yl)ethyl]-2-pyridinamine](/img/structure/B5537561.png)
![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5537563.png)